molecular formula C12H11IN2 B8445270 (4-Iodo-benzyl)-pyridin-2-yl-amine

(4-Iodo-benzyl)-pyridin-2-yl-amine

Cat. No.: B8445270
M. Wt: 310.13 g/mol
InChI Key: NPCXOASBQUIULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Iodo-benzyl)-pyridin-2-yl-amine is a useful research compound. Its molecular formula is C12H11IN2 and its molecular weight is 310.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11IN2

Molecular Weight

310.13 g/mol

IUPAC Name

N-[(4-iodophenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H11IN2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15)

InChI Key

NPCXOASBQUIULS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.00 g (8.62 mmol) 4-iodo-benzaldehyde are added to 0.811 g (8.62 mmol) 2-amino-pyridine in 20 mL THF and the mixture is stirred for 1 h at 50° C. After that time, 4.57 g (21.5 mmol) sodium triacetoxyborohydride are added and the mixture is stirred for 1 h at 50° C. Subsequently, water is added and the mixture is extracted with EtOAc. The organic layer is dried over magnesium sulphate and the solvent is removed in vacuo. The residue is purified by RP-HPLC to yield the desired product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.811 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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